![molecular formula C5H5BFNO2 B1304138 2-Fluoropyridine-4-boronic acid CAS No. 401815-98-3](/img/structure/B1304138.png)
2-Fluoropyridine-4-boronic acid
Overview
Description
2-Fluoropyridine-4-boronic acid is a chemical compound with the empirical formula C5H5BFNO2 . It has a molecular weight of 140.91 and is typically sold in solid form .
Synthesis Analysis
The synthesis of 2-Fluoropyridine-4-boronic acid can be achieved from Triisopropyl borate and 4-Bromo-2-fluoropyridine .Molecular Structure Analysis
The molecular structure of 2-Fluoropyridine-4-boronic acid includes a pyridine ring with a fluorine atom at the 2-position and a boronic acid group at the 4-position . The SMILES string representation of the molecule is OB(O)c1ccnc(F)c1 .Chemical Reactions Analysis
2-Fluoropyridine-4-boronic acid can participate in various chemical reactions. For instance, it can be involved in Suzuki-Miyaura coupling reactions . It can also undergo catalytic protodeboronation, a process that involves the removal of a boron group from the molecule .Physical And Chemical Properties Analysis
2-Fluoropyridine-4-boronic acid has a density of 1.3±0.1 g/cm3 . It has a boiling point of 326.8±52.0 °C at 760 mmHg . The compound has a molar refractivity of 31.2±0.4 cm3 and a polar surface area of 53 Å2 .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
2-Fluoropyridine-4-boronic acid: is widely used in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis. The compound acts as a boron reagent, providing a versatile method for synthesizing biaryl compounds, which are essential in pharmaceuticals, agrochemicals, and organic materials.
Synthesis of Fluorinated Pyridines
The compound serves as a starting material for the synthesis of various fluorinated pyridines . These fluorinated derivatives are crucial due to their unique properties, such as increased lipophilicity and metabolic stability, making them valuable in developing new herbicides and insecticides.
Development of Fluorescent Sensors
Boronic acids, including 2-Fluoropyridine-4-boronic acid , can be used to develop fluorescent sensors . These sensors can detect catecholamines and their derivatives, such as dopamine, which are significant in diagnosing and monitoring neurological disorders.
Safety And Hazards
Future Directions
As a unique chemical, 2-Fluoropyridine-4-boronic acid has potential applications in various fields. It can be used as a building block in organic synthesis . Its involvement in Suzuki-Miyaura coupling reactions makes it a valuable reagent for forming carbon-carbon bonds . Future research may explore more of its potential uses and applications.
properties
IUPAC Name |
(2-fluoropyridin-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGBZJJAGLSBPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382635 | |
Record name | 2-Fluoropyridine-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoropyridine-4-boronic acid | |
CAS RN |
401815-98-3 | |
Record name | 2-Fluoropyridine-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoropyridine-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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